molecular formula C6H5Na3O7 B12320387 Ds(+)-threo-Isocitric acid . trisodiuM salt

Ds(+)-threo-Isocitric acid . trisodiuM salt

Cat. No.: B12320387
M. Wt: 258.07 g/mol
InChI Key: HWMVXEKEEAIYGB-OFBPEYICSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ds(+)-threo-Isocitric acid trisodium salt (CAS: 903507-52-8) is a sodium salt of the threo-isomer of isocitric acid, with the chemical formula C₆H₅Na₃O₇ and a molecular weight of 258.07 g/mol . It is a chiral compound characterized by its Ds(+)-threo stereochemistry, which distinguishes it from other isocitrate derivatives. This compound is widely used in biochemical research, pharmaceuticals, and industrial applications due to its role in modulating metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle. Its trisodium configuration enhances aqueous solubility, facilitating cellular uptake and interaction with enzymes like isocitrate dehydrogenase (IDH) .

Key applications include:

  • Immunomodulation: Influences energy production and reactive oxygen species (ROS) generation in immune cells, altering immune responses .
  • Pharmaceutical intermediates: Used in synthesizing antiviral agents and other bioactive molecules .
  • Industrial uses: Potential roles in food additives, cosmetics, and biotechnology due to its biocompatibility .

Properties

Molecular Formula

C6H5Na3O7

Molecular Weight

258.07 g/mol

IUPAC Name

trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1

InChI Key

HWMVXEKEEAIYGB-OFBPEYICSA-K

Isomeric SMILES

C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Strain Selection and Fermentation Conditions

The yeast Yarrowia lipolytica VKM Y-2373 has emerged as a high-efficiency producer of isocitric acid (ICA) through aerobic fermentation. In a 500-L bioreactor, this strain achieved a titer of 64.1 g/L ICA with a product yield of 0.72 g/g and a volumetric productivity of 0.54 g/L·h. The process utilizes rapeseed oil as the primary carbon source, which is metabolized via the glyoxylate cycle to overproduce ICA. Key parameters include:

  • Temperature : 28–30°C
  • pH : Maintained at 6.0–6.5 using automated NaOH addition
  • Aeration : 1.0–1.5 vvm (volume per volume per minute)
  • Agitation : 500–700 rpm to ensure oxygen transfer

The fermentation broth is harvested after 120–140 hours, with ICA accumulation peaking during the stationary phase.

Downstream Processing for Trisodium Salt Formation

Post-fermentation, the broth undergoes sequential purification steps:

  • Cell Separation : Centrifugation at 8,000–10,000 × g removes biomass.
  • Clarification : Filtration through 0.2 μm membranes eliminates residual particulates.
  • Concentration : Vacuum evaporation at 50°C reduces volume by 80–90%.
  • Acidification : HCl addition lowers pH to 1.5–2.0, precipitating ICA.
  • Neutralization : ICA is dissolved in deionized water and neutralized with NaOH to pH 7.0–7.5, forming the trisodium salt.
  • Crystallization : Ethanol is added (1:2 v/v) to induce crystallization, yielding 99.0–99.9% pure trisodium salt after recrystallization.

Chemical Synthesis via Halogenation and Hydrolysis

Halogenation of Propane Tetracarboxylic Acid Derivatives

A patented synthetic route involves halogenating tetraesters of propane-1,1,2,3-tetracarboxylic acid (Formula I):
$$
\text{R} = \text{methyl or ethyl groups}
$$
Step 1: Halogenation

  • Reagents : Hypochlorous (HOCl) or hypobromous (HOBr) acid
  • Conditions : pH 5–7, 0–50°C, 6–12 hours
  • Product : Halogenated tetraester (Formula II) with chlorine/bromine substitution at the β-carbon.

Step 2: Hydrolysis

  • Acid Hydrolysis : 6M HCl at 100–110°C for 8–12 hours cleaves ester bonds, yielding a mixture of isocitric acid, alloisocitric acid, and their γ-lactones.
  • Lactone Ring Opening : Heating the lactones with NaOH (2M, 80°C) converts them to the trisodium salt.

Saponification and Neutralization

An alternative pathway saponifies the tetraester directly:

  • Saponification : NaOH (4 equivalents) reacts with the tetraester in aqueous ethanol (50% v/v) at 60°C.
  • Halogenation : Bromine (1.2 equivalents) is added at pH 6.0, facilitated by NaHCO₃ buffering.
  • Acidification and Salt Formation : The product is acidified to pH 1.3 with HCl, filtered, and neutralized with NaOH to form the trisodium salt.

Comparative Analysis of Methods

Yield and Purity

Method ICA Trisodium Salt Yield Purity Scale
Microbial Fermentation 64.1 g/L 99.9% Industrial (500 L)
Chemical Synthesis 60–70% (theoretical) 95–98% Laboratory

Cost and Sustainability

  • Biological Route : Higher capital costs for bioreactors but lower raw material expenses (rapeseed oil ≈ $0.50/kg).
  • Chemical Route : Requires costly halogenating agents (e.g., bromine ≈ $3,000/ton) but offers faster synthesis (24–48 hours vs. 140 hours).

Quality Control and Characterization

Analytical Techniques

  • HPLC : C18 column, 0.1% H₃PO₄ mobile phase, UV detection at 210 nm.
  • NMR : $$ ^{13}\text{C} $$ NMR confirms stereochemistry (δ 179.2 ppm for carboxylate groups).
  • XRD : Crystalline structure matches reference patterns (ICDD 00-045-0983).

Industrial Applications and Regulatory Considerations

Research Applications

  • Enzyme Assays : Serves as a substrate for isocitrate dehydrogenase (IDH) in cancer metabolism studies.
  • Antioxidant Studies : Demonstrates radical scavenging activity at 10–100 μM concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.

    Reduction: It can be reduced to form isocitrate.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.

Major Products:

    Oxidation Products: Oxalosuccinic acid.

    Reduction Products: Isocitrate.

    Substitution Products: Various substituted isocitrate derivatives.

Scientific Research Applications

Biochemical Research

Metabolic Studies
Ds(+)-threo-Isocitric acid is utilized in studies examining metabolic pathways, particularly those involving the TCA cycle. Its role as a substrate for isocitrate dehydrogenase (IDH) makes it significant in understanding metabolic disorders and cancer biology. Elevated levels of 2-hydroxyglutarate, a product of IDH mutations, have been linked to various cancers, making isocitrate derivatives crucial in cancer research .

Enzyme Activity
Research has demonstrated that Ds(+)-threo-Isocitric acid can stabilize iron-sulfur clusters in enzymes like aconitase and IDH. This stabilization is essential for restoring enzyme function under iron-restricted conditions, highlighting its potential in therapeutic strategies for diseases related to iron metabolism .

Pharmaceutical Applications

Cancer Therapy
The compound has been investigated for its potential to inhibit mutant IDH1 enzymes associated with gliomas and acute myeloid leukemia (AML). Inhibitors targeting these mutant enzymes may reduce levels of oncometabolites like 2-hydroxyglutarate, thereby impeding tumor growth .

Heme Biosynthesis
Ds(+)-threo-Isocitric acid has been shown to contribute to heme biosynthesis, which is critical for erythroid differentiation. This property suggests potential applications in treating anemia or other blood disorders where heme synthesis is impaired .

Case Studies

Study Objective Findings
Study on IDH Mutations Investigate the role of IDH mutations in cancer metabolismFound that Ds(+)-threo-Isocitric acid enhances the turnover of D-isocitrate to 2-hydroxyglutarate by mutant IDH variants
Enzyme Stabilization Research Assess the impact on aconitase activity under iron-restricted conditionsDemonstrated that the compound stabilizes aconitase, restoring its function and promoting metabolic balance
Heme Biosynthesis Study Evaluate effects on erythroid differentiationShowed that the compound significantly improves heme synthesis in erythroid cells

Potential Future Applications

Given its biochemical properties and effects on enzyme activity, Ds(+)-threo-Isocitric acid trisodium salt may find further applications in:

  • Metabolomics: As a standard reference material for metabolomic profiling.
  • Nutraceuticals: Exploring its role as a dietary supplement to enhance metabolic health.
  • Gene Therapy: Investigating its potential as a vector or stabilizer in gene delivery systems targeting metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Ds(+)-threo-isocitric acid trisodium salt with structurally or functionally related sodium salts and isocitrate derivatives:

Compound Name Chemical Formula Molecular Weight (g/mol) Key Features Applications References
Ds(+)-threo-Isocitric acid trisodium salt C₆H₅Na₃O₇ 258.07 - Chiral threo configuration
- High solubility in water
- Immunomodulatory properties
Pharmaceutical research, metabolic studies, immunology
Citric acid trisodium salt C₆H₅Na₃O₇ 258.07 - Achiral
- Strong chelating agent
Anticoagulant in blood storage, nanoparticle stabilizer
Ds(+)-threo-Isocitric acid monopotassium salt C₆H₇KO₇⁻ 230.21 - Potassium counterion
- Similar stereochemistry
Raw material for Darunavir (HIV protease inhibitor)
DL-Isocitric acid trisodium salt hydrate C₆H₅Na₃O₇·xH₂O ~258 + H₂O - Racemic mixture (DL)
- Reduced stereospecificity
General laboratory use, less specific biological activity
Sodium L(+)-Tartrate C₄H₄Na₂O₆ 194.05 - Derived from tartaric acid
- Non-TCA cycle relevance
Food additive (emulsifier), pH buffer
Sodium Dichloroisocyanurate C₃Cl₂N₃NaO₃ 219.95 - Chlorinated triazine derivative
- Oxidizing agent
Disinfectant, water treatment

Key Comparative Insights

Solubility and Bioavailability
  • The trisodium salt of Ds(+)-threo-isocitric acid exhibits superior solubility compared to its monopotassium counterpart, attributed to the higher ionic strength of sodium . This property makes it preferable for in vitro assays requiring rapid dissolution.
  • In contrast, citric acid trisodium salt shares the same molecular weight but lacks chiral specificity, limiting its utility in enzyme-targeted studies .
Industrial and Pharmaceutical Relevance
  • The monopotassium salt is prioritized in antiviral drug synthesis (e.g., Darunavir) due to potassium’s compatibility with specific reaction conditions .
  • Sodium Dichloroisocyanurate serves entirely different roles (disinfection) due to its oxidative chlorine release, highlighting functional diversity among sodium salts .

Research Findings

  • A 2025 study noted that Ds(+)-threo-isocitric acid trisodium salt’s immunomodulatory effects are dose-dependent, with optimal activity at 25–100 mg/mL concentrations .

Biological Activity

Ds(+)-threo-Isocitric acid trisodium salt is a derivative of isocitric acid, a key metabolite in the tricarboxylic acid (TCA) cycle. This compound has garnered attention for its potential biological activities, particularly in the context of iron metabolism, neuroprotection, and antioxidant properties.

  • Chemical Formula : C₆H₈O₇
  • Molecular Weight : 192.12 g/mol
  • Solubility : Soluble in water
  • CAS Registry Number : 6061-97-8
  • Iron Metabolism :
    • Ds(+)-threo-isocitric acid trisodium salt has been shown to stabilize iron-sulfur clusters, potentially restoring aconitase to its high iron conformation. This action may help dissociate protein kinase C (PKC)-associated signaling complexes that impair erythropoietin (Epo) responsiveness, suggesting a role in erythroid differentiation and heme biosynthesis .
  • Antioxidant Activity :
    • In studies involving oxidative stress, the monopotassium salt of isocitric acid demonstrated superior antioxidant properties compared to ascorbic acid. It was effective in mitigating neurotoxic effects caused by heavy metals like lead and molybdenum in animal models, indicating its protective role against neurotoxicity .
  • Neuroprotection :
    • The compound has been implicated in the treatment of neurodegenerative diseases such as Parkinson’s disease and conditions associated with metabolic myopathies. Its ability to counteract oxidative stress may contribute to its neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Iron MetabolismStabilizes iron-sulfur clusters; restores aconitase function; promotes heme biosynthesis
Antioxidant PropertiesMore effective than ascorbic acid against oxidative stress; protects against heavy metal toxicity
NeuroprotectionPotential therapeutic effects in Parkinson's disease and metabolic myopathies

Case Studies

  • Oxidative Stress Mitigation :
    In an experimental setup involving Paramecium caudatum, the monopotassium salt of isocitric acid was administered to assess its efficacy against heavy metal-induced oxidative stress. The results indicated significant improvements in cellular health and function, underscoring the compound's antioxidant capabilities.
  • Animal Model Studies :
    In rat models exposed to lead and molybdenum salts, administration of isocitric acid resulted in improved learning and memory performance compared to control groups treated with heavy metals alone. This suggests that Ds(+)-threo-isocitric acid may have protective effects on cognitive functions impaired by neurotoxic substances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.